Diphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

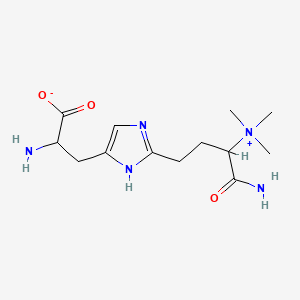

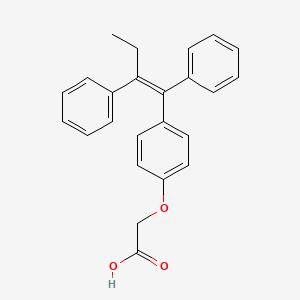

Diphthamide is a unique post-translationally modified histidine amino acid found in archaeal and eukaryotic elongation factor 2 (eEF-2). This compound is named after the diphtheria toxin produced by the bacterium Corynebacterium diphtheriae, which specifically targets this compound. Besides this toxin, this compound is also targeted by exotoxin A from Pseudomonas aeruginosa .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diphthamide is biosynthesized from histidine and S-adenosyl methionine (SAM). The synthesis involves three main steps:

- Transfer of a 3-amino-3-carboxylpropyl group from SAM.

- Transfer of three methyl groups from SAM to form diphtine.

- Amidation to synthesize this compound .

Industrial Production Methods: In eukaryotes, the biosynthetic pathway involves a total of seven genes (Dph1-7). The amidation step in yeast requires the DPH6 gene, identified through mining the DPH1-DPH5 interaction network .

Análisis De Reacciones Químicas

Types of Reactions: Diphthamide undergoes several types of chemical reactions, including:

Amidation: The final step in its biosynthesis.

ADP-ribosylation: Catalyzed by diphtheria toxin, leading to the inactivation of eEF-2.

Common Reagents and Conditions:

S-adenosyl methionine (SAM): Used in the transfer of amino and methyl groups.

Major Products:

Diphtine: An intermediate in the biosynthesis of this compound.

ADP-ribosylated eEF-2: Formed during the action of diphtheria toxin.

Aplicaciones Científicas De Investigación

Diphthamide plays a crucial role in ensuring translation fidelity in cells. Its presence or absence affects various cellular pathways, including NF-κB and death receptor pathways . Research applications include:

Chemistry: Studying the biosynthesis and modification of amino acids.

Biology: Understanding the role of post-translational modifications in protein function.

Medicine: Investigating the mechanisms of bacterial toxins and developing targeted therapies.

Mecanismo De Acción

Diphthamide exerts its effects by being the target of diphtheria toxin, which ADP-ribosylates the compound, leading to the inactivation of eEF-2. This inactivation blocks protein synthesis by inhibiting the translocation step during translation . The molecular targets involved include elongation factor 2 and the pathways associated with protein synthesis .

Comparación Con Compuestos Similares

Diphthamide is unique due to its specific modification and role in eEF-2. Similar compounds include other modified amino acids such as:

Diphtine: An intermediate in this compound biosynthesis.

Histidine derivatives: Compounds containing modifications similar to those in this compound.

Propiedades

Número CAS |

75645-22-6 |

|---|---|

Fórmula molecular |

C13H24N5O3+ |

Peso molecular |

298.36 g/mol |

Nombre IUPAC |

(2S)-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]-2-azaniumylpropanoate |

InChI |

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10?/m0/s1 |

Clave InChI |

FOOBQHKMWYGHCE-RGURZIINSA-O |

SMILES isomérico |

C[N+](C)(C)C(CCC1=NC=C(N1)C[C@@H](C(=O)[O-])[NH3+])C(=O)N |

SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N |

SMILES canónico |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])[NH3+])C(=O)N |

Sinónimos |

2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R,6S)-2-{4-[4-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1230820.png)

![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)

![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)

![4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1230827.png)